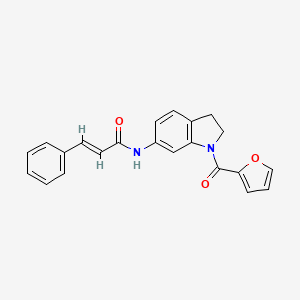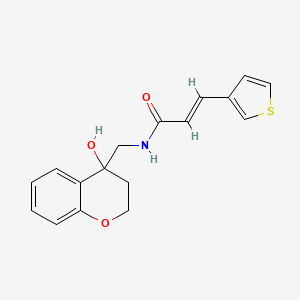
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of chroman, which is a naturally occurring compound found in plants. The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been studied extensively, and its mechanism of action and physiological effects have been investigated.
作用机制
The mechanism of action of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, several studies have suggested that this compound exerts its effects by modulating various signaling pathways in cells. For example, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. This compound has also been reported to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been shown to have several biochemical and physiological effects. For example, this compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory and antioxidant properties, and its ability to inhibit tumor growth and induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity and pharmacokinetic properties have not been fully characterized.
未来方向
There are several future directions for the study of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetic properties and toxicity in vivo. In addition, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and diabetes could also be explored.
合成方法
The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been reported in several studies. One of the most common methods involves the reaction of 4-hydroxychroman-4-carboxylic acid with thiophene-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acryloyl chloride to obtain (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide. Other methods have also been reported, including the use of different starting materials and reagents.
科学研究应用
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has also been reported to have anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(6-5-13-7-10-22-11-13)18-12-17(20)8-9-21-15-4-2-1-3-14(15)17/h1-7,10-11,20H,8-9,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWRXOCWHJTYLG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


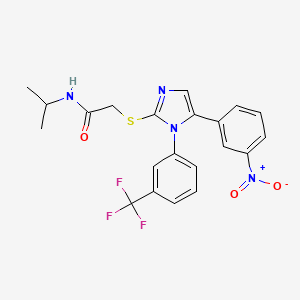

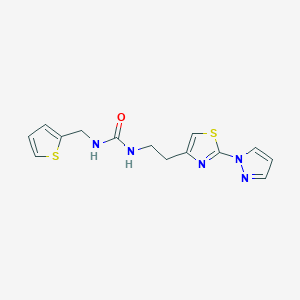

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620344.png)
![6-Amino-7-(benzenesulfonyl)-5-(1,3-benzodioxol-5-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2620345.png)
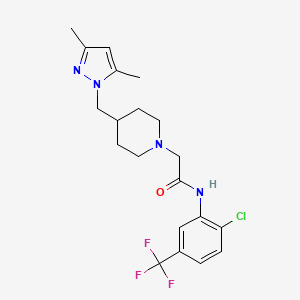

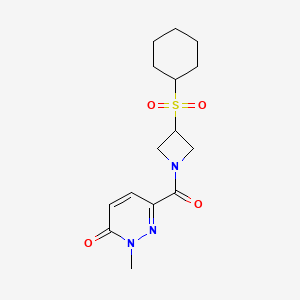
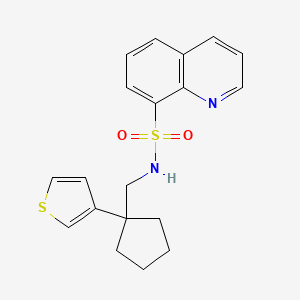

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2620355.png)
